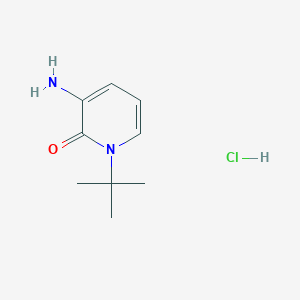

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride

Description

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is a substituted pyridin-2(1H)-one derivative characterized by a tert-butyl group at the 1-position and an amino group at the 3-position of the pyridinone ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. Pyridin-2(1H)-ones are heterocyclic compounds with a lactam structure, widely explored for their bioactivity, including anti-allodynic and antimicrobial properties .

Properties

IUPAC Name |

3-amino-1-tert-butylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h4-6H,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKUUHKQAONGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or direct amination using reagents like ammonia or amines.

Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Addition: The pyridine ring can undergo addition reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Addition: Electrophiles like halogens or alkylating agents under controlled conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Addition: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing new drugs.

Biochemical Assays: It can be used in assays to detect or quantify specific biomolecules.

Medicine:

Drug Development: The compound’s structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Therapeutic Agents: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry:

Material Science: The compound can be used in developing new materials with specific properties, such as polymers or coatings.

Agriculture: It may have applications in developing new agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways it regulates. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives vary in substituent groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects : Trifluoromethyl groups (as in StA-MAT-28) introduce strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing solubility .

- Biological Activity : Derivatives with aryl/heteroaryl groups at the 3-position (e.g., ) show potent anti-allodynic activity, suggesting that the tert-butyl group in the target compound may alter receptor interaction profiles .

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve aqueous solubility. However, the tert-butyl group’s hydrophobicity may offset this advantage compared to more polar derivatives (e.g., 4-(2-aminoethyl)pyridin-2(1H)-one dihydrobromide) .

Biological Activity

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a tert-butyl group, along with a hydrochloride salt form that enhances its solubility. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator in various biochemical pathways:

- Enzyme Inhibition : It binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic processes.

- Receptor Modulation : The compound may function as an agonist or antagonist at certain receptors, influencing signal transduction pathways within cells.

Antibacterial Activity

Recent studies have shown that 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride exhibits antibacterial properties against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Enterococcus faecalis | 40 |

| Pseudomonas aeruginosa | 50 |

| Salmonella typhi | 45 |

| Klebsiella pneumoniae | 50 |

In comparative studies, the compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone .

Antioxidant and Anti-inflammatory Properties

The compound has been noted for its antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. Additionally, it has shown potential in mitigating inflammatory responses, making it a candidate for further research in therapeutic applications related to chronic inflammation .

Anticancer Potential

Preliminary findings suggest that 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. The exact mechanisms are still under investigation but may involve modulation of cell cycle progression and induction of apoptosis .

Case Studies

Several case studies highlight the compound's application in different biological contexts:

- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects against multidrug-resistant strains. Results showed significant inhibition, suggesting potential use in developing new antibiotics .

- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, demonstrating substantial free radical scavenging ability compared to established antioxidants .

- Anticancer Activity Evaluation : Research involving various cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, warranting further exploration in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.